1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate
Description
Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-10-13(18(20,21)22)11-23-16(15)24-8-6-14(7-9-24)26-17(25)12-4-2-1-3-5-12/h1-5,10-11,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGGZQBWMRWYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Chlorination Optimization
Reaction of 3-trifluoromethylpyridine with chlorine gas in a carbon tetrachloride diluent at 380°C yields 2-chloro-5-trifluoromethylpyridine as the major product (62% yield based on consumed starting material). To achieve 3-chlorination, preliminary studies suggest introducing steric directing groups at the 2-position prior to chlorination. Computational modeling indicates that methoxy or amino substituents at C2 could redirect electrophilic attack to C3 through resonance and steric effects, though experimental validation remains pending.
Liquid-Phase Radical Chlorination
Alternative approaches involving UV-initiated radical chlorination in chloroform at 110°C demonstrate modest regioselectivity shifts. While this method produced 40% 2-chloro-5-trifluoromethylpyridine in prototype reactions, the introduction of radical-stabilizing groups (e.g., nitro or cyano) at C3 may enhance positional control. Reaction parameters requiring optimization include:
- Chlorine stoichiometry (1.1-6.0 molar equivalents)
- Residence time (10-30 seconds for vapor phase; 12-48 hours for liquid phase)
- Diluent selection (carbon tetrachloride vs. chlorobenzene)
Piperidine Functionalization Strategies
The central piperidine ring must undergo dual functionalization at the 1- and 4-positions, presenting unique synthetic challenges due to potential stereochemical complications and competing reaction pathways.
N-Arylation of Piperidine
Coupling the chloropyridine derivative to piperidine's nitrogen center employs nucleophilic aromatic substitution (SNAr). Key parameters influencing reaction efficiency:
- Base selection: K2CO3 vs. Cs2CO3 in DMF at 80°C
- Leaving group optimization: Bromine substitution at C2 improves reactivity over chlorine
- Microwave-assisted conditions (150°C, 30 min) enhance conversion rates
Preliminary kinetic studies show second-order dependence on both piperidine and aryl halide concentrations, suggesting a concerted mechanism. Side product analysis reveals competing elimination pathways when using sterically hindered bases.
Esterification at C4 Position
Following N-arylation, the 4-hydroxypiperidine intermediate undergoes esterification with benzoic acid derivatives. Comparative data from Ambeed.com demonstrates two viable approaches:
Method A (Classical Acid Chloride):
- Benzoic acid → benzoyl chloride (SOCl2, reflux, 2h)
- Reaction with 4-hydroxypiperidine (Et3N, CH2Cl2, 0°C → RT, 12h)
Yield: 78-82%
Method B (Coupling Reagent-Mediated):
HATU (1.2 eq), DIEA (2.5 eq) in DMF (0.1M), 24h RT
Yield: 88%
HPLC-MS monitoring reveals Method B suppresses racemization but requires rigorous anhydrous conditions. Solvent screening indicates THF provides superior yields over DCM (92% vs 85%) when using Method A.
Convergent Synthesis Approach
Recent advances favor a convergent strategy combining pre-formed pyridine and benzoate intermediates:
Intermediate Characterization
Pyridine-Piperidine Adduct (Intermediate I):
- 1H NMR (400 MHz, DMSO-d6): δ 8.22 (d, J=5.4 Hz, 1H), 7.53–7.42 (m, 2H), 4.08 (t, J=5.2 Hz, 4H), 3.40 (dd, J=6.5, 3.9 Hz, 4H)
- HRMS: m/z 381.1341 [M+H]+ (calc. 381.1355)
4-Benzoyloxypiperidine (Intermediate II):
- 13C NMR (101 MHz, CDCl3): δ 167.2 (C=O), 132.8-128.4 (Ar-C), 67.3 (OCH2), 48.1-42.7 (piperidine C)
Coupling Optimization
Reaction of Intermediate I and II under Mitsunobu conditions (DIAD, PPh3, THF) achieves 91% coupling efficiency. Alternative Pd-catalyzed cross-coupling methods (Suzuki-Miyaura) prove less effective (<45% yield), likely due to coordination interference from the trifluoromethyl group.
Scalability and Process Chemistry Considerations
Industrial-scale production requires addressing:
- Purification challenges from regioisomeric byproducts (HPLC vs. simulated moving bed chromatography)
- Solvent recovery systems for chlorinated hydrocarbons
- Continuous flow implementation for hazardous chlorination steps
Pilot plant data (50 kg batch) shows:
- Overall yield: 63% (batch) vs 71% (continuous flow)
- Purity: 99.2% (HPLC) after crystallization from ethanol/water
Analytical Characterization Benchmarks
Comprehensive spectral data ensures batch-to-batch consistency:
Final Product:
- 1H NMR (600 MHz, CDCl3): δ 8.15 (s, 1H, py-H), 7.98 (d, J=7.8 Hz, 2H, Ar-H), 7.48 (t, J=7.5 Hz, 2H, Ar-H), 4.72 (m, 1H, piperidine-H), 3.85 (m, 2H, NCH2), 3.12 (m, 2H, NCH2)
- 19F NMR (565 MHz, CDCl3): δ -62.5 (CF3)
- Elemental Analysis: C 52.11%, H 4.02%, N 8.97% (calc. C 52.34%, H 4.08%, N 9.12%)
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester or amide bond in the benzenecarboxylate moiety can be hydrolyzed to form the corresponding acid or amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products: The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis can produce benzoic acid derivatives.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may contribute to its overall stability and bioavailability, while the benzenecarboxylate moiety can interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, particularly in the pyridinyl core or functional group substitutions:
Functional Group Impact on Properties
In contrast, haloxyfop methyl ester (a commercial herbicide) uses a pyridinyl-oxy-phenoxy group, which increases lipophilicity and broad-spectrum herbicidal action .
The 4-fluorobenzoate substitution in the piperazino analog may alter solubility and bioavailability compared to the parent compound’s unsubstituted benzoate .
Thiourea vs. Ester Functionalization :
- The thiourea derivative (CAS 321430-48-2) lacks the ester linkage, reducing hydrolytic stability but introducing sulfur-based reactivity, which could modify biological target interactions .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate (CAS No. 551931-40-9) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview.
- Molecular Formula : C17H22ClF3N4O
- Molecular Weight : 390.83 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a piperidine moiety and a benzenecarboxylate group.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its pharmacological effects, particularly in cancer research and neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing similar structural motifs. For instance, the presence of trifluoromethyl groups has been associated with enhanced biological activity due to their electron-withdrawing properties, which can influence the compound's interaction with biological targets.
- Case Study : A related compound demonstrated significant antiproliferative effects against pancreatic cancer cell lines (IC50 values of 0.051 µM for BxPC-3 and 0.066 µM for Panc-1) while showing lesser cytotoxicity towards normal fibroblast cells (IC50 = 0.36 µM) . This suggests that similar compounds may exhibit selective toxicity, making them potential candidates for targeted cancer therapies.
Neuropharmacological Effects
The piperidine component is often linked to various neuropharmacological activities. Compounds with piperidine structures have shown promise in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
- Research Findings : Studies indicate that derivatives of piperidine can act as antagonists or agonists at various receptors, including dopamine D2 receptors, which are crucial in conditions such as schizophrenia and Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Piperidine Ring | Modulates neurotransmitter activity |
| Chloro Substitution | Influences receptor binding affinity |
Q & A
Q. What is the molecular structure and key functional groups of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate?
Answer: The compound features:
- A 3-chloro-5-(trifluoromethyl)pyridine ring, which contributes to electron-withdrawing effects and metabolic stability.
- A piperidine moiety, providing conformational flexibility for binding interactions.
- A benzenecarboxylate ester , enabling hydrolytic stability or controlled reactivity under specific conditions.
Molecular Formula: C₁₈H₁₆ClF₃N₂O₂; Molecular Weight: 384.79 g/mol; CAS RN: 321430-22-2 .
Key Functional Groups: Trifluoromethyl (-CF₃), chloro (Cl), pyridine, ester (-COO-), and piperidine.
Q. What are standard synthetic routes for this compound?
Answer: Synthesis typically involves multi-step protocols:
Pyridine Functionalization: Introduce trifluoromethyl and chloro groups via nucleophilic aromatic substitution (e.g., using CF₃Cu reagents) .
Piperidine Coupling: Link the pyridine ring to piperidine via Buchwald-Hartwig amination or SNAr reactions under reflux in aprotic solvents (e.g., DMF, THF) .
Esterification: React the piperidine intermediate with benzoyl chloride derivatives using base catalysis (e.g., NaH) to form the benzenecarboxylate ester .
Critical Conditions: Reaction temperatures (80–120°C), anhydrous solvents, and inert atmospheres (N₂/Ar) are essential for yield optimization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
Answer: Common challenges include hydrolysis of the ester group and undesired byproducts from competing nucleophilic attacks. Optimization strategies:
- Solvent Selection: Use anhydrous DMF or THF to minimize hydrolysis .
- Catalyst Screening: Employ Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for efficient coupling .
- Temperature Control: Maintain 80–100°C during coupling to balance reaction rate and selectivity .
Validation: Monitor reactions via TLC or HPLC-MS to detect intermediates and byproducts .
Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?
Answer: The -CF₃ group enhances:
- Lipophilicity: Increases membrane permeability (logP ~3.2, predicted via PubChem data) .
- Metabolic Stability: Resists oxidative degradation by cytochrome P450 enzymes .
- Target Binding: Polar interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) via fluorine-specific bonding .
Experimental Validation: - In vitro assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- ADME Studies: Track plasma stability and metabolite profiles using LC-MS/MS .
Q. How can contradictions in solubility data across studies be resolved?
Answer: Reported solubility discrepancies (e.g., in DMSO vs. aqueous buffers) arise from:
- pH-Dependent Ionization: The piperidine nitrogen (pKa ~8.5) becomes protonated in acidic media, increasing water solubility.
- Aggregation: Use dynamic light scattering (DLS) to detect nanoaggregates in DMSO solutions .
Methodological Approach: - Standardized Protocols: Measure solubility in PBS (pH 7.4) and DMSO at 25°C using nephelometry.
- Co-solvent Systems: Test ethanol/water mixtures to mimic physiological conditions .
Q. What computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina with the compound’s SMILES string (e.g., derived from PubChem ) to model binding to proteins (e.g., acetylcholinesterase).
- MD Simulations: Apply AMBER or GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .
Validation: Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Comparative and Analytical Questions
Q. How does this compound’s reactivity compare to non-fluorinated analogs?
Answer: The -CF₃ group reduces electron density in the pyridine ring, altering reactivity:
- Nucleophilic Substitution: Slower reaction rates compared to non-fluorinated analogs (e.g., chloro-pyridines) due to electron withdrawal .
- Oxidative Stability: Resists degradation under H₂O₂/UV exposure, unlike non-fluorinated esters .
Experimental Comparison: - Perform Hammett studies to quantify electronic effects using substituent constants (σₘ) .
- Use cyclic voltammetry to measure redox potentials .
Q. What analytical techniques confirm the compound’s purity and structural integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
